molecular formula C17H12ClN3O B11414966 3-(2-chlorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(2-chlorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11414966
M. Wt: 309.7 g/mol
InChI Key: VTHNYVMKFHDUIR-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H12ClN3O/c18-13-7-3-1-5-11(13)9-21-10-19-15-12-6-2-4-8-14(12)20-16(15)17(21)22/h1-8,10,20H,9H2

InChI Key

VTHNYVMKFHDUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-[(2-Chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[(2-Chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:

The uniqueness of 3-[(2-Chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

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